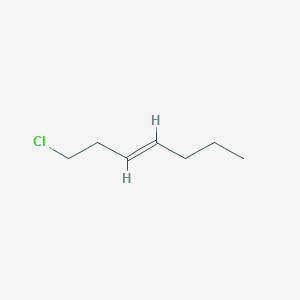

1-Chlorohept-3-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

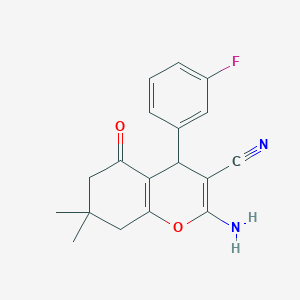

1-Chlorohept-3-ene is a chemical compound with diverse scientific applications. It has a molecular formula of C7H13Cl . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .

Synthesis Analysis

The synthesis of various 1,3-dienals or 1,3-dienones, which could potentially include 1-Chlorohept-3-ene, is disclosed between diazo compounds and furans. This strategy is metal-free, additive-free, and features broad functional group tolerance and readily accessible starting materials .Molecular Structure Analysis

The molecular structure of 1-Chlorohept-3-ene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Applications De Recherche Scientifique

Enyne Metathesis

1-Chlorohept-3-ene can participate in enyne metathesis, a catalytic reaction that reorganizes the bonds of an alkene and an alkyne to produce a 1,3-diene. This reaction, driven by the stability of the conjugated diene product, is atom economical and can be catalyzed by metal carbenes. Enyne metathesis has been applied in both intramolecular and intermolecular settings, showcasing its versatility in synthesizing complex molecular architectures (Diver & Giessert, 2004).

Synthesis of Perhydrofurofurans

1-Chlorohept-3-ene serves as a precursor in the synthesis of perhydrofurofurans, a class of organic compounds with potential applications in medicinal chemistry. The reaction involves a lithium-mediated process where 1-Chlorohept-3-ene reacts with carbonylic compounds to yield methylenic diols, which upon further reactions produce perhydrofurofurans (Lorenzo, Alonso, & Yus, 2000).

Catalysis in Organic Synthesis

1-Chlorohept-3-ene is involved in catalysis, particularly in enantioselective α-aminations of 1,3-dicarbonyl compounds, a crucial reaction in the synthesis of biologically active molecules. The reaction utilizes chiral hydrogen bond donor catalysts, leading to products with high yields and enantioselectivity, indicating the compound's potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).

Domino Reactions

Domino reactions involving 1-Chlorohept-3-ene lead to the synthesis of various organosulfur compounds. These reactions are temperature-dependent and can be tailored to selectively synthesize specific products, demonstrating the compound's utility in synthetic organic chemistry (Levanova et al., 2013).

Propriétés

IUPAC Name |

(E)-1-chlorohept-3-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKUIEXHAJUFBW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chlorohept-3-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(N-Cyano-4-fluoroanilino)methyl]benzamide](/img/structure/B2799213.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2799217.png)

![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)

![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)

![2,3-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799226.png)